2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol
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Overview
Description
2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol is an organic compound with the molecular formula C13H10F2O It is a fluorinated biphenyl derivative, characterized by the presence of two fluorine atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 2-fluoro-4-methylphenylboronic acid can be coupled with 2-fluorophenyl bromide under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the fluorine atoms or alter the aromatic ring structure.
Substitution: The fluorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-5-(2-fluoro-4-methylphenyl)benzaldehyde, while reduction could produce a fully hydrogenated biphenyl derivative.
Scientific Research Applications
2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenol: A simpler fluorinated phenol with similar reactivity but fewer functional groups.
4-Fluoro-2-methylphenol: Another fluorinated phenol with different substitution patterns, affecting its chemical properties.
2-Fluoro-5-methylphenol: A related compound with a single fluorine atom, used in similar applications.
Uniqueness
2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol stands out due to its dual fluorination and biphenyl structure. This unique combination enhances its chemical stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-5-(2-fluoro-4-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-4-10(12(15)6-8)9-3-5-11(14)13(16)7-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTCQGUSCGNYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684161 |
Source
|
Record name | 2',4-Difluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-55-4 |
Source
|
Record name | 2',4-Difluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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